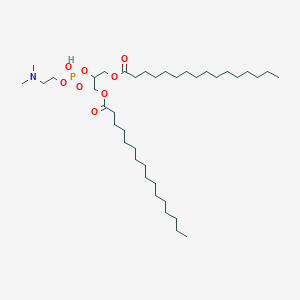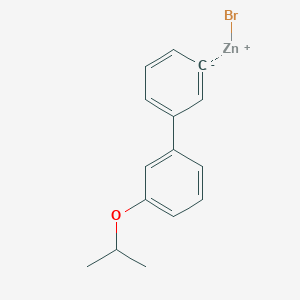
6-Oxo-4-(4-phenylpiperazin-1-yl)-1,6-dihydropyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD26593872 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD26593872 involves several steps, including the preparation of intermediate compounds and the final product. The reaction conditions typically require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of MFCD26593872 often involves large-scale chemical reactors where the reaction conditions are meticulously monitored and controlled. The use of advanced technologies and equipment ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
MFCD26593872 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: The compound can gain electrons or lose oxygen, leading to the formation of reduced products.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD26593872 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from the reactions of MFCD26593872 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while reduction reactions can yield reduced forms of the compound.
Scientific Research Applications
MFCD26593872 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: MFCD26593872 is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD26593872 involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to MFCD26593872 include those with comparable chemical structures and properties. These compounds may share similar reactivity and applications but differ in specific functional groups or molecular arrangements.
Uniqueness
What sets MFCD26593872 apart from similar compounds is its unique combination of stability and reactivity, making it particularly valuable for certain applications. Its specific chemical structure allows for a range of reactions and interactions that are not possible with other compounds.
Conclusion
MFCD26593872 is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and wide range of applications make it a valuable subject for ongoing research and development.
Properties
Molecular Formula |
C15H16N4O2 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
6-oxo-4-(4-phenylpiperazin-1-yl)-1H-pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C15H16N4O2/c20-10-13-14(16-11-17-15(13)21)19-8-6-18(7-9-19)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H,16,17,21) |
InChI Key |
CDMNSRSXMDDQIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C(=O)NC=N3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14880517.png)
![1',2',3',6'-Tetrahydro-[3,4'-bipyridine]-5-carbonitrile hydrochloride](/img/structure/B14880519.png)
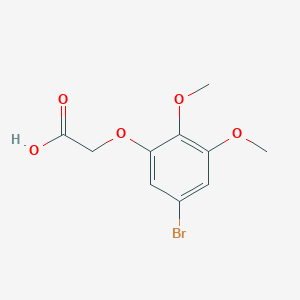
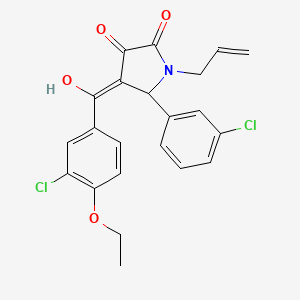

![2-[(4'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14880563.png)



![2-[Di(prop-2-ynyloxy)methyl]furan](/img/structure/B14880587.png)
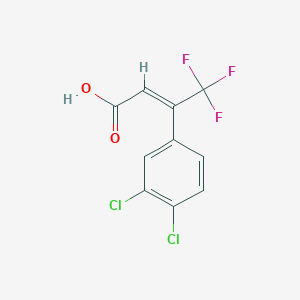
![(2E)-3-[5-(4-nitrophenyl)furan-2-yl]-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile](/img/structure/B14880605.png)
